N-(3-acetylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide N-(3-acetylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10975346
InChI: InChI=1S/C12H11N3O2S/c1-7-11(18-15-14-7)12(17)13-10-5-3-4-9(6-10)8(2)16/h3-6H,1-2H3,(H,13,17)
SMILES: CC1=C(SN=N1)C(=O)NC2=CC=CC(=C2)C(=O)C
Molecular Formula: C12H11N3O2S
Molecular Weight: 261.30 g/mol

N-(3-acetylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

CAS No.:

Cat. No.: VC10975346

Molecular Formula: C12H11N3O2S

Molecular Weight: 261.30 g/mol

* For research use only. Not for human or veterinary use.

N-(3-acetylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide -

Specification

Molecular Formula C12H11N3O2S
Molecular Weight 261.30 g/mol
IUPAC Name N-(3-acetylphenyl)-4-methylthiadiazole-5-carboxamide
Standard InChI InChI=1S/C12H11N3O2S/c1-7-11(18-15-14-7)12(17)13-10-5-3-4-9(6-10)8(2)16/h3-6H,1-2H3,(H,13,17)
Standard InChI Key UXDXSQOCOHHYJX-UHFFFAOYSA-N
SMILES CC1=C(SN=N1)C(=O)NC2=CC=CC(=C2)C(=O)C
Canonical SMILES CC1=C(SN=N1)C(=O)NC2=CC=CC(=C2)C(=O)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

N-(3-Acetylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide features a 1,2,3-thiadiazole ring substituted at the 4-position with a methyl group and at the 5-position with a carboxamide moiety. The carboxamide nitrogen is further linked to a 3-acetylphenyl group, introducing a ketone functionality that enhances polarity and potential hydrogen-bonding interactions.

PropertyValue (Estimated)
Molecular FormulaC₁₃H₁₂N₃O₂S
Molecular Weight274.32 g/mol
logP (Partition Coeff.)1.8–2.2
Hydrogen Bond Donors1 (NH of carboxamide)
Hydrogen Bond Acceptors4 (2×O, 2×N)
Polar Surface Area~85 Ų

Synthesis and Reaction Pathways

Synthetic Strategies

While no direct synthesis of N-(3-acetylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has been reported, its preparation can be inferred from methods used for analogous thiadiazole carboxamides . A plausible route involves:

  • Thiadiazole Core Formation: Cyclization of a thiosemicarbazide precursor with a carboxylic acid derivative, as seen in solid-phase syntheses of 1,3,4-thiadiazoles . For 1,2,3-thiadiazoles, diazotization of aminothiadiazoles or Hurd-Mory reactions may be employed.

  • Carboxamide Coupling: Reaction of 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride with 3-aminoacetophenone in the presence of a base (e.g., triethylamine) under anhydrous conditions.

Critical Reaction Parameters:

  • Temperature: 0–25°C to prevent decomposition of the acid chloride.

  • Solvent: Dichloromethane or tetrahydrofuran for optimal solubility.

  • Yield Optimization: Use of coupling agents like HATU or EDCl could enhance efficiency.

Comparative Analysis with Patent Methods

Chinese Patent CN103936691A describes a solid-phase synthesis for 2-amino-5-substituted-1,3,4-thiadiazoles using phosphorus pentachloride (PCl₅) as a dehydrating agent. Though focused on 1,3,4-thiadiazoles, this method highlights the utility of PCl₅ in facilitating cyclization, a step potentially adaptable to 1,2,3-thiadiazole systems. Similarly, Patent CN102816133B outlines routes to 5-chloro-1,2,3-thiadiazole-4-acrylic derivatives, emphasizing the role of halogenation in modulating electronic properties.

Physicochemical Properties

Solubility and Partitioning

The compound’s solubility profile is influenced by its acetyl and carboxamide groups:

  • Aqueous Solubility: Limited due to the hydrophobic thiadiazole core; estimated logSw ≈ -3.0 .

  • Organic Solvents: Soluble in DMSO, DMF, and dichloromethane.

Spectroscopic Characteristics

  • IR Spectroscopy: Expected peaks include:

    • 3270 cm⁻¹ (N-H stretch, carboxamide).

    • 1680 cm⁻¹ (C=O stretch, acetyl).

    • 1540 cm⁻¹ (C=N stretch, thiadiazole).

  • NMR (¹H):

    • δ 2.6 ppm (s, 3H, methyl on thiadiazole).

    • δ 2.4 ppm (s, 3H, acetyl CH₃).

    • δ 7.4–8.1 ppm (m, 4H, aromatic protons).

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